molecular formula C17H12O3 B11856331 2-(4-hydroxystyryl)-4H-chromen-4-one

2-(4-hydroxystyryl)-4H-chromen-4-one

Cat. No.: B11856331
M. Wt: 264.27 g/mol
InChI Key: ISGWXGAFFYUDTI-JXMROGBWSA-N
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Description

2-(4-hydroxystyryl)-4H-chromen-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxystyryl)-4H-chromen-4-one typically involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxystyryl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the styryl group can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, saturated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-hydroxystyryl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-hydroxystyryl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The styryl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxystyryl)-1-naphthopyrylium: Shares similar photochemical properties but differs in its structural framework.

    Rheadinin: A bis(styrylpyrone) compound with antioxidant activity.

    7-Hydroxy-2-(4-hydroxystyryl)-1-benzopyrylium: Exhibits similar pH-dependent photochemical reactions .

Uniqueness

2-(4-hydroxystyryl)-4H-chromen-4-one is unique due to its combination of a chromen-4-one core with a styryl group, which imparts distinct photochemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H12O3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11,18H/b10-7+

InChI Key

ISGWXGAFFYUDTI-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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